Product packaging for 5,12-Bis(4-tert-butylphenyl)tetracene(Cat. No.:CAS No. 478799-46-1)

5,12-Bis(4-tert-butylphenyl)tetracene

Cat. No.: B3052905
CAS No.: 478799-46-1
M. Wt: 492.7 g/mol
InChI Key: ZVYVRXAIGFRABK-UHFFFAOYSA-N
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Description

5,12-Bis(4-tert-butylphenyl)tetracene is a tetracene-based derivative designed for advanced research in organic electronics and photophysics. Its molecular structure incorporates bulky tert-butylphenyl substituents, which are known to enhance performance by inducing significant steric hindrance . This hindrance reduces intermolecular aggregation and concentration quenching in the solid state, leading to higher quantum efficiency and improved operational stability in devices . The compound is primarily valued as a fluorescent dopant in light-emitting layers. It shows great potential for application in organic light-emitting diodes (OLEDs) and electrogenerated chemiluminescence (ECL) cells, where it can function as an efficient emitter, often in a host-guest system to achieve color tuning and high luminance . Researchers can leverage this compound to develop next-generation self-emissive displays for microfluidic devices and lighting applications . The tert-butyl groups not only modulate the photophysical properties but also improve the solubility and processability of the molecule in organic solvents . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H36 B3052905 5,12-Bis(4-tert-butylphenyl)tetracene CAS No. 478799-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,12-bis(4-tert-butylphenyl)tetracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36/c1-37(2,3)29-19-15-25(16-20-29)35-31-13-9-10-14-32(31)36(26-17-21-30(22-18-26)38(4,5)6)34-24-28-12-8-7-11-27(28)23-33(34)35/h7-24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVRXAIGFRABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624923
Record name 5,12-Bis(4-tert-butylphenyl)tetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478799-46-1
Record name 5,12-Bis(4-tert-butylphenyl)tetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,12 Bis 4 Tert Butylphenyl Tetracene and Analogous Structures

Strategies for Functionalized Tetracene Synthesis

The functionalization of the tetracene core, particularly at the 5 and 12 positions, can be achieved through several strategic approaches. These methods often involve the construction of the tetracene skeleton with the desired substituents already incorporated into the precursors or the functionalization of a pre-existing tetracene derivative. Key strategies include palladium-catalyzed cross-coupling reactions, benzannulation and intramolecular cyclodehydrogenation, and comprehensive multi-step reaction sequences.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of aryl-substituted tetracenes. libretexts.orgwikipedia.org The Sonogashira and Suzuki reactions are prominent examples that have been effectively employed in this context. rsc.orgyoutube.com

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is particularly useful for synthesizing precursors to the tetracene core. For instance, a di-alkynyl arene can be prepared and subsequently cyclized to form the tetracene skeleton. The reaction is typically carried out under mild conditions, which allows for a broad range of functional groups to be tolerated. wikipedia.org

The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is highly efficient for creating aryl-aryl bonds. In the synthesis of 5,12-diaryltetracenes, a key step can involve the coupling of an arylboronic acid with a dihalo-tetracene precursor. The versatility of the Suzuki reaction allows for the introduction of a wide variety of aryl groups, including the 4-tert-butylphenyl group.

A notable example of a palladium-catalyzed cascade reaction for the synthesis of functionalized tetracenes involves the reaction of a 1,7-diyn-3,6-bis(propargyl carbonate) with an organoboronic acid. rsc.org This one-pot synthesis provides an efficient route to tetracene derivatives. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Tetracene Analogs

Reaction TypeReactantsCatalyst/ReagentsProductYield
Sonogashira CouplingTerminal Alkyne, Aryl HalidePd(PPh₃)₂Cl₂/CuI, Amine BaseAlkynyl-Aryl CompoundHigh
Suzuki CouplingArylboronic Acid, Dihalo-arenePd(OAc)₂/PCy₃, BaseDiaryl-areneGood
Cascade ReactionBis(propargyl carbonate), Organoboronic AcidPd(0) catalystFunctionalized TetraceneGood to Excellent

Benzannulation and Intramolecular Cyclodehydrogenation Approaches (e.g., Scholl Reaction)

Benzannulation reactions are a class of chemical reactions that form a benzene (B151609) ring. In the context of tetracene synthesis, these reactions can be used to build the polycyclic aromatic system. A key method in this category is the Scholl reaction, which is an oxidative intramolecular or intermolecular aryl-aryl coupling. nih.govwikipedia.org

The Scholl reaction typically employs a strong Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), often in combination with an oxidant. nih.govwikipedia.org This reaction can be used to cyclize appropriately designed precursors to form the tetracene core. For instance, a precursor containing two strategically placed phenyl groups can undergo intramolecular cyclodehydrogenation to form the final two rings of the tetracene structure. However, the harsh conditions of the Scholl reaction can sometimes lead to side reactions and rearrangements, which requires careful design of the precursor. oup.com More recent developments have explored milder conditions, including electrochemical methods, to improve the selectivity and yield of the Scholl reaction. acs.orgbohrium.com

Multi-step Reaction Sequences for Complex Aryl Substitutions

The synthesis of complex molecules like 5,12-Bis(4-tert-butylphenyl)tetracene often necessitates a multi-step approach to ensure the correct placement of the bulky aryl substituents and to build the tetracene framework with high purity. vapourtec.comyoutube.com Such a sequence might begin with simpler, commercially available starting materials and progressively build complexity.

A representative multi-step synthesis for a 5,12-diaryltetracene analog is outlined in a Chinese patent. google.com This process begins with the reaction of o-phthalaldehyde (B127526) with an arylacetylene (in this case, p-methoxyphenylacetylene) in the presence of n-butyllithium to form a diol. This diol is then converted to a bis(propargyl carbonate). The final step is a palladium-catalyzed cascade reaction of the bis(propargyl carbonate) with an arylboronic acid to yield the desired 5,12-diaryltetracene derivative. This sequence demonstrates a combination of classic organic reactions and modern catalytic methods to achieve the target structure.

Precursor Design and Optimization of Reaction Conditions

The successful synthesis of this compound heavily relies on the strategic design of precursor molecules and the meticulous optimization of reaction conditions. The precursors must be designed to facilitate the key bond-forming reactions that construct the tetracene core and introduce the aryl substituents with the correct regiochemistry.

For multi-step syntheses, the initial precursors are often simple aromatic compounds. For example, a common starting point is o-phthalaldehyde, which can react with two equivalents of a lithiated arylacetylene to form a key diol intermediate. google.com The choice of the arylacetylene, such as 4-tert-butylphenylacetylene, directly determines the final substituent at the 5 and 12 positions.

Optimization of reaction conditions is crucial at each step to maximize yields and minimize side products. Key parameters that are often optimized include:

Catalyst System: The choice of palladium catalyst and ligands is critical for the efficiency of cross-coupling reactions. For instance, in Suzuki couplings, ligands can influence the rate of oxidative addition and reductive elimination. libretexts.org

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Base: In reactions like the Suzuki and Sonogashira couplings, the choice and concentration of the base are important for the catalytic cycle.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction proceeds to completion without decomposition of the starting materials or products.

Table 2: Example of a Multi-step Synthesis for a 5,12-Diaryltetracene Analog

StepReactantsReagents/ConditionsIntermediate/ProductYield
1o-Phthalaldehyde, p-Methoxyphenylacetylenen-Butyllithium, THF, -78°CDiol intermediate~100%
2Diol intermediateMethyl chloroformate, Pyridine, DMAP, CH₂Cl₂Bis(propargyl carbonate)82%
3Bis(propargyl carbonate), Phenylboronic acidTetrakis(triphenylphosphine)palladium(0), THF, 50°C2-Methoxy-5,12-diphenyltetracene90%

Data for an analogous compound from a Chinese patent. google.com

Influence of tert-Butylphenyl Groups on Synthetic Feasibility and Product Stability

The presence of the 4-tert-butylphenyl groups at the 5 and 12 positions of the tetracene core has a profound influence on both the synthetic process and the properties of the final molecule.

During the synthesis, the bulky tert-butyl groups can sterically hinder certain reactions, which may necessitate the use of more reactive catalysts or harsher reaction conditions. fiveable.me However, this steric bulk can also be advantageous. For example, it can prevent undesirable side reactions such as oligomerization during Scholl-type cyclizations. The tert-butyl groups also significantly enhance the solubility of the tetracene derivative in common organic solvents. nih.gov This is a crucial practical consideration, as unsubstituted polycyclic aromatic hydrocarbons are often poorly soluble, making their purification and characterization difficult. nih.gov

The tert-butyl group also contributes to the stability of the final product. Polycyclic aromatic hydrocarbons can be susceptible to oxidation and photodegradation. pjoes.comnih.govjfda-online.comresearchgate.net The bulky tert-butyl groups can provide kinetic stabilization by sterically shielding the reactive sites on the tetracene core. researchgate.net Electronically, the tert-butyl group is an electron-donating group through an inductive effect, which can influence the electronic properties and reactivity of the aromatic system. nih.gov This enhanced stability is a key feature for the potential application of these materials in electronic devices where long-term operational stability is required.

Molecular Design Principles and Structure Property Relationships

Role of Aryl Substituents on Tetracene Core Planarity and Conformation

The planarity of the tetracene core is a critical factor influencing its electronic properties, as a planar structure facilitates π-orbital overlap and efficient charge transport. However, the introduction of bulky aryl substituents at the sterically crowded 5 and 12 positions can induce significant conformational changes. In a closely related derivative, 5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene (also known as tetracene), X-ray crystallography has revealed a "strongly twisted" tetracene backbone. researchgate.net This distortion from planarity is a direct consequence of the steric pressure exerted by the phenyl and tert-butylphenyl groups.

A particular characteristic of one polymorph (form A) of this molecule is a twist in the tetracene backbone of 43°, which is defined as the torsion angle between the terminal C-C bonds at the ends of the aromatic core. researchgate.net This significant deviation from a planar conformation disrupts the ideal π-stacking that is characteristic of unsubstituted tetracene. Consequently, the molecules in the crystal lattice adopt a layered structure where the twisted tetracene backbones are upright. researchgate.net This altered packing arrangement, moving from a classic herringbone to a slip-stack structure, increases the separation between the backbones to a minimum of 7.0 Å, thereby impacting the potential for π-π interactions. researchgate.net The N-substituents in 5,12-diamino-substituted tetracenes have also been shown to influence the molecular and electronic structures of the oxidized species, with some derivatives retaining planarity while others undergo substantial structural changes into butterfly-like structures upon oxidation. nih.gov

Steric Hindrance Effects of tert-Butylphenyl Groups on Molecular Geometry

The tert-butylphenyl groups are the primary drivers of the observed distortion in the tetracene core. The bulky tert-butyl groups (–C(CH₃)₃) on the phenyl rings create significant steric hindrance, which is a repulsive interaction that arises when atoms are forced closer than their van der Waals radii allow. This steric repulsion between the substituent groups and the tetracene backbone, as well as between the substituent groups themselves, forces the molecule to adopt a non-planar conformation to minimize these unfavorable interactions.

This principle of using sterically demanding groups to control molecular geometry is a common strategy in materials science. For instance, sterically crowded tetracene derivatives with both phenyl and ethynyl (B1212043) substituents have been shown to prevent the overlap between the extended π-systems of the acenes due to steric crowding above and below the tetracene core. researchgate.net The introduction of bulky substituents can therefore be used to control the intermolecular packing in the solid state, which in turn influences the material's bulk electronic properties. In the case of 5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene, the steric hindrance leads to a molecular arrangement that is highly resistive and does not show any field-induced electrical transport in one of its polymorphs. researchgate.net

Rational Design for Tailored Electronic and Photophysical Characteristics in Tetracene Derivatives

The rational design of tetracene derivatives like 5,12-Bis(4-tert-butylphenyl)tetracene is aimed at fine-tuning their electronic and photophysical properties for specific applications. The choice of substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical absorption and emission spectra, and the material's stability.

The attachment of aryl groups to the tetracene core can modify its electronic structure. A study on 5,12-di(arylethynyl)tetracenes demonstrated that varying the aryl groups conjugated to the ethynyl substituents can lead to a wide range of fluorescence spectra spanning approximately 100 nm. rsc.org Furthermore, the reactivity of these compounds with singlet oxygen was found to correlate strongly with the HOMO level, spanning one order of magnitude. rsc.org This highlights that electronic effects of conjugated groups offer a valuable parameter for the rational design of acenes with specific properties. rsc.org

The following table summarizes the key structural features of a closely related tetracene derivative, providing insight into the expected geometry of this compound.

ParameterValueReference
Compound5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene (form A) researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Tetracene Backbone Torsion Angle43° researchgate.net
Minimum π-stacking Distance7.0 Å researchgate.net

This strategic molecular design, balancing steric and electronic effects, is fundamental to the development of new organic materials with tailored properties for advanced electronic and optoelectronic applications.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Electronic Absorption and Emission Spectroscopy of Substituted Tetracenes

Electronic absorption and emission spectroscopy are powerful techniques to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy excited states, while emission (fluorescence or phosphorescence) occurs when these excited electrons relax back to the ground state. The energies of these transitions provide valuable information about the electronic structure, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

UV-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Optical Energy Gap Determination

UV-Vis-NIR spectroscopy measures the absorption of light as a function of wavelength. For conjugated aromatic molecules like tetracene derivatives, the absorption spectrum is dominated by π-π* transitions. The onset of the lowest energy absorption band in the solid-state spectrum can be used to estimate the optical energy gap (Eg) of the material.

Interactive Data Table: UV-Vis Absorption Data for Phenyl-Substituted Tetracenes in Thin Film

CompoundAbsorption Onset (nm)Calculated Optical Energy Gap (eV)
2-phenyl-tetracene (Ph-TET)5622.21
2-(4-dodecyl-phenyl)-tetracene (C12-Ph-TET)5622.21

Note: The optical energy gap is calculated using the formula Eg = 1240 / λonset, where λonset is the absorption onset wavelength in nanometers.

Based on these related compounds, it is anticipated that 5,12-Bis(4-tert-butylphenyl)tetracene would also exhibit an optical energy gap in a similar range, likely between 2.2 and 2.3 eV. The tert-butylphenyl substituents are expected to have a minor electronic effect on the tetracene core's main absorption features but may influence the solid-state packing and, consequently, the thin-film absorption characteristics.

Photoluminescence Studies and Excitonic Behavior in Solid and Solution States

Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule from its excited states. In solution, many tetracene derivatives exhibit strong fluorescence. The difference between the absorption and emission maxima (the Stokes shift) can provide insights into the geometric relaxation in the excited state.

In the solid state, the PL behavior of tetracene derivatives is often more complex due to intermolecular interactions. These interactions can lead to the formation of excitons, which are mobile excited states that can migrate through the material. The nature of these excitons (e.g., Frenkel or charge-transfer) and their dynamics are crucial for the performance of organic electronic devices. The aggregation of molecules in the solid state can lead to changes in the emission spectrum, such as red-shifting and broadening, compared to the solution spectrum. For phenyl-substituted tetracenes, the introduction of bulky phenyl groups can influence the intermolecular packing, which in turn affects the excitonic coupling and the resulting photoluminescent properties.

Vibrational Spectroscopy for Molecular Fingerprinting

Raman Spectroscopy (e.g., FT-Raman) for Molecular Vibrational Modes

Raman spectroscopy involves inelastic scattering of monochromatic light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. For polycyclic aromatic hydrocarbons like tetracene, the Raman spectrum is characterized by a series of sharp peaks corresponding to various C-C and C-H vibrational modes.

While a specific Raman spectrum for this compound is not available, the spectrum of tetracene itself provides a good reference. The Raman spectrum of a tetracene single crystal shows prominent peaks that can be assigned to specific atomic motions. researchgate.net For instance, low-frequency modes are associated with intermolecular lattice phonons, while higher-frequency modes correspond to intramolecular vibrations.

Interactive Data Table: Prominent Raman Modes in Tetracene Single Crystal

Wavenumber (cm-1)Assignment
118.4Intermolecular Phonon Mode I
130.7Intermolecular Phonon Mode II
1160C-H Bending
1200C-C Stretching
1380C-C Stretching
1540C=C Stretching

For this compound, one would expect to observe the characteristic Raman modes of the tetracene core, along with additional modes arising from the tert-butylphenyl substituents. These would include C-H stretching and bending modes of the tert-butyl groups and vibrational modes of the phenyl rings.

Electron Spin Resonance (ESR) Spectroscopy for Open-Shell Character Assessment

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals and radical ions. This method is highly sensitive for studying the electronic structure and environment of paramagnetic species.

When a tetracene derivative is chemically or electrochemically oxidized or reduced, it forms a radical cation or anion, respectively. These species are open-shell and can be studied by ESR. The ESR spectrum provides the g-factor, which is a characteristic property of the radical, and information about the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (e.g., 1H).

For radical cations of polycyclic aromatic hydrocarbons like tetracene, the g-factor is typically close to 2.00257, while for the corresponding radical anions, it is around 2.00267. acs.org This slight difference can be used to distinguish between the two types of radical ions. The hyperfine splitting pattern can provide detailed information about the distribution of the unpaired electron's spin density over the molecule. For this compound radical ions, one would expect the unpaired electron to be delocalized over the tetracene core, with some spin density also extending to the phenyl rings.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Transient Absorption)

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to study the dynamics of excited states on very short timescales (femtoseconds to microseconds). In a transient absorption experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in absorption as the excited states evolve.

This technique can track various processes, including internal conversion, intersystem crossing, and excited-state reactions. For tetracene derivatives, transient absorption spectroscopy can be used to study processes like singlet fission, where one singlet exciton (B1674681) splits into two triplet excitons. This process is of great interest for enhancing the efficiency of solar cells.

While specific transient absorption data for this compound is not available, studies on other functionalized tetracenes and phenyl-substituted polyenes provide insights into the expected excited-state dynamics. ucla.eduruc.dk Upon photoexcitation, a transient absorption spectrum would likely show a ground-state bleach signal at the wavelengths of steady-state absorption, and new absorption bands at other wavelengths corresponding to excited-state absorption. The decay of these signals over time would reveal the lifetimes of the various excited states and the rates of different relaxation processes. The bulky tert-butylphenyl substituents in this compound could influence the rate of singlet fission and other excited-state processes by altering the intermolecular packing and electronic coupling in the solid state.

Crystallographic Analysis and Intermolecular Interactions

Intermolecular Interactions Governing Solid-State Behavior

π-Stacking and Aromatic Interactions

The presence of the voluminous 4-tert-butylphenyl substituents at the 5 and 12 positions of the tetracene backbone imposes considerable steric hindrance, which is expected to prevent the close cofacial π-stacking typically observed in unsubstituted polycyclic aromatic hydrocarbons. In such arrangements, the planar aromatic cores lie parallel to each other, facilitating strong π-orbital overlap. However, the bulky tert-butyl groups are likely to force a staggered or slipped-stack arrangement in the crystal lattice of 5,12-Bis(4-tert-butylphenyl)tetracene.

This phenomenon is observed in the closely related compound, 5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene, a rubrene (B42821) derivative. In one of its polymorphs (form A), the molecules adopt a slip-stack structure where the naphthacene (B114907) backbones are separated by a minimum distance of 7.0 Å. researchgate.netresearchgate.net This distance is significantly larger than the typical 3.3 to 3.8 Å range required for effective π-π stacking interactions. Such a large separation would drastically reduce the electronic coupling between adjacent tetracene units in this compound, thereby impacting its charge transport characteristics.

It is also conceivable that under specific crystallization conditions, a herringbone packing motif could be adopted, where the aromatic cores of adjacent molecules are arranged in a T-shaped manner. While this arrangement is common for many organic semiconductors, the degree of intermolecular electronic communication is generally lower than in ideal cofacial π-stacked systems. The interplay between the attractive forces of the aromatic tetracene cores and the steric repulsion of the tert-butylphenyl groups will ultimately dictate the final crystal packing and the extent of any π-π interactions.

Table 1: Comparative Intermolecular Distances in Substituted Acenes

CompoundPacking MotifInter-planar Distance (Å)
Unsubstituted TetraceneHerringbone~3.4 Å (shortest C-C)
5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene (Form A)Slip-stack> 7.0 Å
Hypothetical this compoundSlip-stack/HerringboneLikely > 4.0 Å

Note: Data for unsubstituted tetracene is provided for comparison. Data for the hypothetical compound is an educated estimation based on related structures.

C-H···π Interactions and Other Weak Forces in Crystal Lattices

In the absence of strong, close-range π-stacking, other weaker intermolecular forces become crucial in directing the crystal packing of this compound. Among these, C-H···π interactions are expected to play a significant role. These interactions involve the hydrogen atoms of the tert-butyl groups and the phenyl rings interacting with the electron-rich π-system of the tetracene core of neighboring molecules.

Van der Waals forces will also be a significant factor in the crystal packing. The large surface area of the this compound molecule will lead to substantial van der Waals interactions, which will contribute to the cohesive energy of the crystal. The intricate balance between the steric repulsion of the bulky substituents, the potential for weak C-H···π interactions, and the ubiquitous van der Waals forces will ultimately determine the precise three-dimensional arrangement of the molecules in the solid state.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeInteracting GroupsExpected Significance
π-π StackingTetracene core ↔ Tetracene coreLikely weak/absent
C-H···πtert-Butyl C-H ↔ Tetracene π-systemModerate
C-H···πPhenyl C-H ↔ Tetracene π-systemModerate
C-H···πPhenyl C-H ↔ Phenyl π-systemModerate
Van der Waals ForcesAll atomsHigh

Charge Transport Mechanisms and Device Physics in Tetracene Derivatives

Theoretical Frameworks for Charge Carrier Transport

Understanding the movement of charge carriers (holes and electrons) through an organic semiconductor is fundamental to predicting and improving device performance. In molecular crystals like those formed by tetracene derivatives, charge transport is typically described as a "hopping" process, where charges move between adjacent molecules.

Marcus theory provides a powerful framework for describing the rate of electron transfer between a donor and an acceptor, which in the context of molecular semiconductors, are adjacent molecules. The theory considers the reorganization energy (λ), which is the energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer, and the Gibbs free energy change (ΔG°) of the transfer process.

The rate constant (k_et) for electron transfer is given by the Marcus equation:

k_et = (2π/ħ) |H_ab|² (1/√(4πλk_B T)) exp[-(λ + ΔG°)² / (4λk_B T)]

Where:

ħ is the reduced Planck constant.

H_ab is the electronic coupling (transfer integral) between the donor and acceptor.

k_B is the Boltzmann constant.

T is the absolute temperature.

For charge hopping between identical molecules in a crystal, ΔG° is zero. The charge transfer rate is then primarily governed by the reorganization energy and the electronic coupling. A lower reorganization energy and a larger electronic coupling lead to a higher charge transfer rate and, consequently, higher charge mobility. The bulky tert-butylphenyl substituents at the 5 and 12 positions of the tetracene core in 5,12-Bis(4-tert-butylphenyl)tetracene are expected to influence both the molecular packing in the solid state, which affects H_ab, and the rigidity of the molecule, which can impact λ.

Experimental Probes of Charge Mobility

To experimentally determine the charge transport properties of a material like this compound, several techniques are employed.

Organic Field-Effect Transistors (OFETs) are a primary tool for evaluating the charge carrier mobility of a semiconductor. In an OFET, a thin film of the organic material is deposited on a gate dielectric, with source and drain electrodes to inject and collect charge carriers. By applying a voltage to the gate electrode, an accumulation layer of charges is induced at the semiconductor-dielectric interface, forming a conductive channel.

The performance of an OFET is characterized by several parameters, including:

Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the material under the influence of an electric field.

On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in its "on" state to the current in its "off" state, indicating the switching capability of the device.

Threshold Voltage (V_th): The minimum gate voltage required to form a conductive channel.

Table 1: Representative OFET Performance of Tetracene

Material FormHole Mobility (cm²/Vs)On/Off RatioReference
Single Crystal0.561.0 x 10⁵ rsc.org
Thin Film0.06422.6 x 10⁴ rsc.org

In an SCLC measurement, the current-voltage (I-V) characteristics of a device with a single charge-injecting contact are measured. At low voltages, the current is typically Ohmic. As the voltage increases, the injected charge density exceeds the intrinsic charge carrier density, and the current becomes space-charge limited. If traps are present, they will be filled by the injected carriers, leading to a sharp increase in current at a specific trap-filled limit voltage (V_TFL). The trap density (N_t) can be calculated from V_TFL using the following equation:

N_t = (2ε_r ε_0 V_TFL) / (qL²)

Where:

ε_r is the relative permittivity of the material.

ε_0 is the vacuum permittivity.

q is the elementary charge.

L is the thickness of the semiconductor layer.

By analyzing the voltage dependence of the current in the SCLC regime, information about the energy distribution of the trap states can also be obtained. Reducing the trap density is crucial for achieving high-performance organic electronic devices.

Investigation of Ambipolar Transport Characteristics

Ambipolar transport, the ability of a material to conduct both holes and electrons, is a desirable property for certain electronic applications, such as complementary logic circuits and light-emitting transistors. While many organic semiconductors are unipolar (predominantly conducting either holes or electrons), some, including tetracene, can exhibit ambipolar behavior under the right conditions. scispace.com

The ambipolar nature of a material is typically investigated using an OFET structure with appropriate source and drain electrodes that can efficiently inject both holes and electrons. By sweeping the gate voltage from positive to negative, one can observe both electron and hole conduction. The relative magnitudes of the hole and electron mobilities determine whether the transport is balanced or dominated by one type of carrier. The tert-butylphenyl substituents in this compound could potentially influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn would affect the efficiency of hole and electron injection and transport.

Correlation between Crystal Structure, Molecular Packing, and Charge Transport Efficiency

The charge transport properties of molecular semiconductors are highly sensitive to the arrangement of molecules in the solid state. The crystal structure and molecular packing determine the intermolecular distances and orientations, which directly impact the electronic coupling (H_ab) between adjacent molecules.

In many acenes, a "herringbone" packing motif is observed. The efficiency of charge transport in this arrangement is dependent on the degree of π-orbital overlap between neighboring molecules. Substituents on the acene core can drastically alter the packing motif. For example, the four phenyl groups in rubrene (B42821) (5,6,11,12-tetraphenyltetracene) lead to a π-stacking arrangement that facilitates excellent charge transport, with reported hole mobilities exceeding 20 cm²/Vs. rsc.org

For this compound, the bulky substituents at the 5 and 12 positions would play a critical role in dictating the solid-state packing. A detailed analysis of its crystal structure, which is not currently available in the literature, would be essential to understand its charge transport potential. Polymorphism, the existence of multiple crystal structures for the same compound, is also a common phenomenon in organic materials and can lead to vastly different electronic properties for the same molecule. rsc.org A study on a related compound, 5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene, revealed two polymorphs with one being a high-mobility semiconductor and the other being highly resistive, underscoring the critical role of molecular packing. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 5,12-Bis(4-tert-butylphenyl)tetracene.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in the molecule. For this compound, a key structural feature is the dihedral angle between the plane of the tetracene core and the two 4-tert-butylphenyl substituents.

The optimized geometry of this compound would likely exhibit a non-planar conformation, which has significant implications for its crystal packing and, consequently, its charge transport properties in the solid state.

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity and its absorption and emission of light.

Theoretical calculations on phenyl-substituted tetracenes have shown that such substitutions can lead to a stabilization of the HOMO and a destabilization of the LUMO, resulting in a reduced energy gap.

Illustrative DFT Calculated HOMO and LUMO Energies
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Tetracene (for comparison)-5.30-2.502.80
This compound (expected)-5.15-2.652.50

Assessment of Open-Shell Character and Diradical Nature

Acenes, particularly larger ones, are known to exhibit a growing open-shell diradical character in their ground state. This means that instead of all electrons being paired in molecular orbitals, there is a significant contribution from a state where two electrons are unpaired and occupy different orbitals. The diradical character increases with the length of the acene chain.

For tetracene, the diradical character is generally considered to be small but not entirely negligible. The substitution at the 5 and 12 positions with bulky groups can influence this property. Theoretical studies on related systems suggest that the diradical character can be tuned by chemical functionalization. DFT calculations, particularly using broken-symmetry approaches, can be employed to estimate the extent of the diradical character. This is often quantified by the occupation numbers of the highest occupied and lowest unoccupied natural orbitals (HONO and LUNO). In a closed-shell molecule, these numbers are close to 2 and 0, respectively, while values deviating from this indicate a diradical nature.

For this compound, it is anticipated that the diradical character would be similar to or slightly modulated compared to unsubstituted tetracene, influenced by the electronic effects of the substituents.

Many-Body Perturbation Theory (e.g., GW+Bethe-Salpeter Equation) for Excited State Properties

While DFT is powerful for ground-state properties, describing excited states often requires more advanced and computationally intensive methods. Many-Body Perturbation Theory, particularly the GW approximation combined with the Bethe-Salpeter Equation (BSE), has emerged as a reliable approach for calculating the electronic and optical properties of excited states in organic molecules.

Quasi-Particle Band Structure and Fundamental Gaps

The GW approximation is used to calculate the quasi-particle energies, which can be thought of as the energies required to add or remove an electron from the system. The difference between the highest occupied and lowest unoccupied quasi-particle energies gives the fundamental gap, which is typically larger than the HOMO-LUMO gap calculated with standard DFT. This fundamental gap is a more accurate representation of the energy required to create an electron-hole pair.

For this compound, a GW calculation would provide a more accurate prediction of its ionization potential and electron affinity compared to the HOMO and LUMO energies from a standard DFT calculation.

Singlet and Triplet Excitation Energies

The Bethe-Salpeter Equation, built upon the quasi-particle energies obtained from a GW calculation, is used to compute the energies of neutral excitations, such as those created by the absorption of light. The BSE formalism properly accounts for the electron-hole interaction (excitonic effects), which is crucial for accurately predicting optical absorption spectra.

This approach can provide detailed information about both singlet and triplet excited states. The lowest singlet excitation energy corresponds to the energy of the first peak in the optical absorption spectrum. The difference between the lowest singlet and triplet excitation energies is also an important parameter, particularly for applications in organic light-emitting diodes (OLEDs) and for understanding processes like singlet fission.

In molecules like this compound, the lowest singlet and triplet excitations are expected to be of a π-π* nature, localized on the tetracene core. The energies of these excitations would be influenced by the phenyl substituents.

Illustrative GW-BSE Calculated Excitation Energies
CompoundLowest Singlet Excitation (S1) (eV)Lowest Triplet Excitation (T1) (eV)S1-T1 Gap (eV)
Tetracene (for comparison)2.631.271.36
This compound (expected)2.451.201.25

Intermolecular Electronic Coupling Calculations (Transfer Integrals)

Intermolecular electronic coupling, quantified by the transfer integral (often denoted as t), is a critical parameter in determining the charge transport efficiency of organic semiconductor materials. It describes the ease with which a charge carrier (an electron or a hole) can move between adjacent molecules in a crystal lattice. A higher transfer integral value generally corresponds to higher charge mobility.

For derivatives of tetracene, a well-studied organic semiconductor, the introduction of substituent groups can significantly influence these electronic couplings. The magnitude of the transfer integral is highly sensitive to the relative orientation and distance between neighboring molecules, which are dictated by the crystal packing.

The general formula for this estimation is:

t = (EHOMO - EHOMO-1) / 2 (for hole transport)

or

t = (ELUMO+1 - ELUMO) / 2 (for electron transport)

Where EHOMO and EHOMO-1 (or ELUMO+1 and ELUMO) are the energies of the two highest occupied (or two lowest unoccupied) molecular orbitals of the dimer.

The bulky tert-butylphenyl groups at the 5 and 12 positions of the tetracene core in this compound are expected to enforce a larger separation between the tetracene backbones compared to unsubstituted tetracene. This increased intermolecular distance would likely lead to a reduction in the π-orbital overlap between adjacent molecules. Consequently, the transfer integrals in this compound may be smaller than those in crystalline tetracene, which could, in turn, lead to lower charge mobility. However, the specific packing arrangement (e.g., herringbone vs. slip-stacked) will ultimately determine the actual electronic coupling values.

A study on a constitutional isomer, 5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene, revealed a slip-stack packing motif with a minimum separation of 7.0 Å between the backbones. researchgate.net If this compound adopts a similar packing, this large separation would significantly hinder charge transport.

Table 1: Representative Theoretical Transfer Integrals for Related Organic Semiconductors

Compound/Dimer Configuration Transfer Integral (meV) Method of Calculation
Parallel-stacked Tetracene Dimer 120.8 NOCI-F
Perylene Diimide Dimer 85.0 DFT

Note: This table presents values for related compounds to provide context for the expected range of transfer integrals in organic semiconductors and is not specific to this compound.

Molecular Dynamics Simulations for Packing and Conformation Prediction

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the stable crystal packing arrangements and molecular conformations of organic molecules. nih.gov These simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces. For a molecule like this compound, MD simulations can provide crucial insights into how the bulky substituent groups influence the solid-state structure.

The process of predicting crystal structure using MD typically involves:

Conformational Search: Identifying the low-energy conformations of an individual molecule. For this compound, this would involve determining the preferred rotational angles of the phenyl rings relative to the tetracene plane.

Packing Prediction: Placing multiple molecules in a simulation box and allowing them to self-assemble under various thermodynamic conditions (e.g., temperature, pressure). The simulation explores different possible packing arrangements to find the most energetically favorable crystal structures.

For tetracene and its derivatives, MD simulations have been used to study their dynamic behavior in solution, which can provide information about molecular flexibility and intermolecular interactions. nih.gov In the context of crystal packing, simulations for alkylated tetracenes have shown that the nature of the side chains has a profound effect on the intracolumnar stacking patterns, which directly impacts charge transfer integrals. cnr.it

In the case of this compound, the voluminous tert-butylphenyl groups are the dominant factor in determining the crystal packing. These groups will likely prevent the close π-stacking of the tetracene cores that is characteristic of high-mobility organic semiconductors. MD simulations would be instrumental in predicting the likely polymorphs and their corresponding packing motifs. The results of such simulations would provide the necessary atomic coordinates for subsequent quantum chemical calculations of electronic properties, including transfer integrals.

A study on a related isomer, 5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene, found that the molecule crystallizes in a monoclinic system with a P21/c space group. researchgate.net The tetracene backbone was observed to be significantly twisted. researchgate.net It is plausible that this compound would exhibit similar crystalline characteristics, which could be verified through MD simulations.

Table 2: Predicted vs. Experimental Lattice Parameters for a Related Compound

Compound Parameter Predicted Value (Å, °) Experimental Value (Å, °)
5,11-Bis(4-tert-butylphenyl)-6,12-diphenylnaphthacene a N/A 23.527
b N/A 9.0277
c N/A 17.764

Note: This table presents experimental data for a closely related isomer to highlight the type of structural information that can be obtained and would be the target for validation by molecular dynamics simulations for this compound. "N/A" indicates that predictive computational data for this specific isomer is not available in the cited literature.

Applications in Organic Electronic Devices Research and Development Focus

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the molecular structure and packing of the organic semiconductor used as the active layer. While tetracene and its derivatives are a well-studied class of materials for OFETs, specific studies detailing the use of 5,12-Bis(4-tert-butylphenyl)tetracene are not prominent in the literature.

Device Architecture and Fabrication Strategies

In the absence of specific data for this compound, a typical OFET architecture would likely involve a bottom-gate, top-contact configuration. This generally consists of a doped silicon wafer acting as the gate electrode, with a thermally grown silicon dioxide layer as the gate dielectric. The organic semiconductor would then be deposited onto the dielectric surface, followed by the deposition of source and drain electrodes (commonly gold).

Fabrication of the active layer could potentially be achieved through vacuum deposition or solution-based techniques. The bulky tert-butylphenyl groups on the tetracene core might enhance solubility, making solution-based methods like spin-coating or inkjet printing viable options.

Optimization of Performance Metrics (e.g., Mobility, On/Off Ratio, Threshold Voltage)

Key performance metrics for OFETs include charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vth). For a novel material like this compound, optimization would involve systematic studies of deposition parameters (e.g., substrate temperature, deposition rate for vacuum deposition; solvent choice, solution concentration, and annealing conditions for solution processing). Surface treatment of the dielectric layer with self-assembled monolayers (SAMs) is a common strategy to improve molecular ordering and device performance.

Without experimental data, a representative data table cannot be generated.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are widely used in display and lighting technologies. The color and efficiency of an OLED are determined by the emissive material in the device stack.

Emitter Characteristics and Electroluminescence Properties

Tetracene itself is known for its green-yellow fluorescence. The introduction of 4-tert-butylphenyl substituents at the 5 and 12 positions would likely influence the electronic properties and, consequently, the emission color and efficiency. These bulky groups could affect the solid-state packing, potentially reducing aggregation-caused quenching and leading to higher photoluminescence quantum yields in thin films.

A detailed study would be required to determine the specific electroluminescence spectrum, quantum efficiency, and color coordinates (CIE) of an OLED employing this compound as the emitter.

Role as Dopant Materials in TADF-OLEDs

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high-efficiency OLEDs. In a TADF-OLED, a host material facilitates charge transport and exciton (B1674681) formation, while a dopant emitter is responsible for light emission.

For this compound to function as a dopant in a TADF system, its energy levels would need to be appropriately aligned with those of the host material to allow for efficient energy transfer. There is no specific research found that investigates the use of this compound in TADF-OLEDs.

Organic Photovoltaics (OPVs)

Organic photovoltaics, or organic solar cells, convert sunlight into electricity. They are typically based on a bulk heterojunction (BHJ) architecture, where an electron donor and an electron acceptor material are blended together.

There is no available research to suggest the use of this compound in organic photovoltaic devices, either as a donor or an acceptor material. Its suitability for this application would depend on its absorption spectrum, energy levels (HOMO and LUMO), and charge transport properties in relation to a complementary donor or acceptor material.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data for the compound This compound within the context of organic electronic devices. While extensive research exists for the parent molecule, tetracene, and various other derivatives in applications such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), specific studies detailing the light absorption efficiency, exciton dissociation mechanisms, and strategies for enhancing power conversion efficiency for this compound could not be located.

The search included queries for the synthesis, optical properties, exciton dynamics, and performance of this particular compound in organic electronic devices. The results yielded general information on substituted tetracenes, highlighting how functionalization can alter their photophysical and electronic properties. For instance, research on other tetracene derivatives has shown that substituents can influence molecular packing, solubility, and energy levels, which in turn affects device performance. However, without specific experimental data for this compound, any discussion on its performance in the requested application areas would be purely speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, such as data tables and detailed research findings, as the necessary source material is not available in the public domain. Further research and publication on the specific properties and device applications of this compound are needed before a comprehensive article on this topic can be written.

Q & A

Q. What statistical tools are essential for robust analysis of device performance data?

  • Methodological Answer : Use ANOVA to compare device batches, and apply principal component analysis (PCA) to identify outlier parameters. Open-source platforms like Python’s SciPy enable reproducible data processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.